molecular formula C20H20N4O2S2 B2788789 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole CAS No. 863001-45-0

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole

Cat. No. B2788789
CAS RN: 863001-45-0
M. Wt: 412.53
InChI Key: KOQJAVWOTFIDBL-UHFFFAOYSA-N
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Description

The compound “2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole” belongs to the class of organic compounds known as N-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzothiazole core and a piperazine ring . The benzothiazole core is considered an important class of nitrogen heteroarenes and possesses substantial biological related properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Future Directions

The future directions for the research and development of benzothiazole derivatives could involve further exploration of their biological activities and potential applications in pharmaceuticals. The development of new analogs of bioactive benzothiazole compounds is a major challenge in synthetic organic and medicinal chemistry .

Mechanism of Action

Target of Action

Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other physiological processes.

Biochemical Pathways

Given the potential antimicrobial activity of similar compounds , it’s plausible that it could interfere with essential biochemical pathways in bacteria or fungi, leading to their inhibition or death.

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties and structure of a compound that would make it a likely orally active drug in humans.

Result of Action

Similar compounds have shown antibacterial activity , suggesting that this compound could potentially inhibit bacterial growth or kill bacteria.

properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c1-25-14-7-8-15(26-2)18-17(14)22-20(28-18)24-11-9-23(10-12-24)19-21-13-5-3-4-6-16(13)27-19/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQJAVWOTFIDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole

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